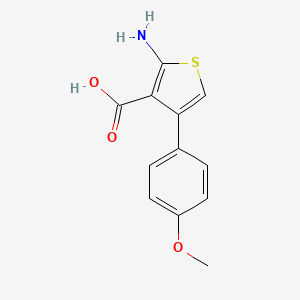

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of an amino group at the 2-position, a methoxyphenyl group at the 4-position, and a carboxylic acid group at the 3-position of the thiophene ring. These structural features make it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal–Knorr synthesis, and other condensation reactions are often employed in industrial settings to produce thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used

Scientific Research Applications

Chemistry: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid is used as a building block in organic synthesis to create more complex molecules. It is also employed in the development of new materials with unique electronic properties .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid group.

2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylic Acid: This compound has a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness: 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent and its utility in material science .

Biological Activity

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid is a compound notable for its unique structural features, including a thiophene ring, amino group, and methoxyphenyl substituent. This structure suggests potential biological activities that merit detailed investigation. The following sections will explore the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H17NO3S

- Molar Mass : 291.37 g/mol

- Density : Approximately 1.205 g/cm³

- Boiling Point : ~429.5 °C

- Safety Data : Classified as an irritant with potential eye and skin irritation risks.

Biological Activity Overview

The biological activity of this compound is influenced by its structural characteristics, which allow it to interact with various biological targets. Below are some key areas of biological activity associated with this compound.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The IC50 values for these activities suggest that modifications in the substituents can enhance potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 27.6 |

| Compound B | MDA-MB-231 | 29.3 |

These findings suggest a structure-activity relationship where electron-withdrawing groups enhance cytotoxicity .

Antioxidant Activity

The antioxidant potential of thiophene derivatives is another area of interest. Compounds similar to this compound have been tested for their ability to scavenge free radicals, showing activities comparable to well-known antioxidants like ascorbic acid:

| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound C | 1.26 times higher than ascorbic acid | Effective antioxidant |

This property is crucial for preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity and signaling pathways, contributing to its anticancer and antioxidant effects .

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that derivatives of thiophene compounds exhibit selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology.

- Antioxidant Studies : Research has shown that certain derivatives possess significant radical scavenging abilities, which could be beneficial in developing treatments for diseases linked to oxidative stress.

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)9-6-17-11(13)10(9)12(14)15/h2-6H,13H2,1H3,(H,14,15) |

InChI Key |

YQBVBAVFZDRNEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.